2,3,5-Trimethylbenzene-1,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXXUAAJBKDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5 Trimethylbenzene 1,4 Diamine and Its Structural Analogs
Established Synthetic Routes for Aromatic Diamines
The synthesis of aromatic diamines is a cornerstone of industrial organic chemistry, providing essential building blocks for polymers, dyes, and pharmaceuticals. nih.gov The methodologies employed are diverse, each with specific advantages concerning yield, selectivity, and environmental impact.
Catalytic Hydrogenation of Nitro Precursors
One of the most efficient and widely used methods for preparing aromatic amines is the reduction of the corresponding nitroarenes. nih.govthieme-connect.com This approach, particularly catalytic hydrogenation, has largely replaced older methods like the Bechamp reduction (using metal and acid) to avoid hazardous and toxic by-products. nih.govthieme-connect.com The process typically involves the catalytic transfer of hydrogen to the nitro groups, converting them into amino groups.
The synthesis of 2,3,5-trimethylbenzene-1,4-diamine begins with the corresponding dinitro precursor, 2,3,5-trimethyl-1,4-dinitrobenzene. The reduction of this and other nitrated trimethylbenzenes, such as 2,4-dinitromesitylene (B1265881) (1,3,5-trimethyl-2,4-dinitrobenzene), is a key industrial process. smolecule.com The reaction proceeds through the sequential reduction of the nitro groups, with transient intermediates like nitroso and hydroxylamine (B1172632) derivatives being formed before the final diamine product is achieved. smolecule.com
Catalytic hydrogenation is the dominant method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure. smolecule.com For instance, the reduction of 2,4-dinitromesitylene can be achieved with high conversion rates using a 5 wt% Pd/C catalyst. smolecule.com A standard laboratory procedure involves charging a Parr reactor with the dinitro compound and a Pd/C catalyst in a solvent like methanol, then pressurizing it with hydrogen gas at elevated temperatures. smolecule.com Similarly, 2,4,6-trimethylaniline (B148799) (mesitylamine) is synthesized by the catalytic hydrogenation of 2,4,6-trimethyl nitrobenzene (B124822) using a nickel catalyst at temperatures between 90°C and 170°C and pressures of 1.0 to 3.0 MPa. google.com
| Dinitro Precursor | Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dinitromesitylene | 5 wt% Pd/C, H₂ | 10 bar H₂, 80°C, Methanol | 2,4-Diaminomesitylene | 88-92% | smolecule.com |
| 2,4,6-Trinitromesitylene | 1% Pd/Sibunit, H₂ | Optimized conditions | 2,4,6-Triaminomesitylene | 97% | |
| 2,4,6-Trimethyl Nitrobenzene | Ni Catalyst, H₂ | 90-170°C, 1.0-3.0 MPa | 2,4,6-Trimethylaniline | Not specified | google.com |
| 2-Bromo-4,6-dinitromesitylene | 5% Pd/C, H₂ | 100°C, 500 psig, Ethyl Alcohol | 2-Bromo-4,6-diaminomesitylene | Not specified | google.com |
Hydrazine (B178648) hydrate (B1144303) serves as a powerful and convenient alternative to gaseous hydrogen for the reduction of nitroarenes. nih.govthieme-connect.com As an indirect hydrogen source, it is considered safer to handle than highly flammable hydrogen gas. nih.govthieme-connect.comgoogle.com The reduction process using hydrazine hydrate, often catalyzed by metals, typically produces nitrogen gas and water as by-products, aligning with green chemistry principles. google.comrsc.org
This method has been successfully applied to a wide variety of halogenated nitroarenes, where selective reduction of the nitro group without dehalogenation is a significant challenge. nih.govthieme-connect.comorganic-chemistry.org The reaction conditions can be tuned to control selectivity; for example, using Pd/C with hydrazine hydrate under open reflux heating allows for selective nitro reduction, while conducting the reaction in a sealed vessel under pressure can lead to the reduction of both the nitro group and the halogen. thieme-connect.com Iron-based catalysts, such as iron oxide hydroxide, have also been used with polymer-supported hydrazine hydrate for an environmentally benign preparation of aromatic amines. rsc.org A metal-free reduction of 2,4,6-trinitro-1,3,5-trimethylbenzene to the corresponding triamine has also been achieved using hydrazine hydrate. google.com
| Nitroarene Substrate | Catalyst/System | Reducing Agent | Key Finding | Reference |
|---|---|---|---|---|
| Halogenated Nitroarenes | Pd/C | Hydrazine Hydrate | Highly selective reduction to anilines; selectivity controlled by heating method (reflux vs. microwave). thieme-connect.comorganic-chemistry.org | nih.govthieme-connect.comorganic-chemistry.org |
| Nitrobenzene | None | Hydrazine Hydrate | Reduction to aniline (B41778) achieved at 150°C under 2.0 MPa nitrogen pressure. researchgate.net | researchgate.net |
| Aromatic Nitro Compounds | Iron Oxide Hydroxide | Polymer-supported Hydrazine Hydrate | Environmentally benign method with excellent yields. rsc.org | rsc.org |
| 1,3,5-Trimethyl-2,4,6-trinitrobenzene | Metal-free | Hydrazine Hydrate | Synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine (B144210). google.com | google.com |
Noble metals are extensively used as catalysts for the reduction of nitroarenes due to their high activity and efficiency. researchgate.netcas.cn Palladium, platinum, gold, and silver are among the most common choices. nih.govresearchgate.netunimi.it Palladium on carbon (Pd/C) is a particularly versatile and widely used catalyst for these transformations. nih.govthieme-connect.com
While highly effective, noble metal catalysts can be expensive and their availability is limited. cas.cn This has driven research into developing catalysts based on more abundant and cost-effective 3d non-noble metals like nickel, cobalt, and iron. unimi.itrsc.org These non-noble metal catalysts have shown promise in accelerating the reduction of nitro compounds. unimi.it For example, a cobalt-based catalyst encapsulated in N-doped carbon (Co@NC) has demonstrated high conversion rates and selectivity for the hydrogenation of various aromatic nitro compounds under mild conditions. rsc.org The mechanism of noble metal catalysis often involves the adsorption of the nitro compound onto the catalyst surface, where the transfer of electrons or hydrogen atoms from a reducing agent like NaBH₄ or H₂ is facilitated. rsc.orgacs.org
Alkylation of Aromatic Diamines
Alkylation of aromatic diamines is a synthetic route used to produce N-substituted derivatives. smolecule.com This process involves introducing alkyl groups onto the nitrogen atoms of the amino functionalities. Such reactions are crucial for modifying the properties of the diamine for specific applications.
Methods for N-alkylation often employ alcohols as alkylating agents in a process known as "borrowing hydrogen," which is considered environmentally benign. organic-chemistry.org Catalysts based on nonprecious metals like cobalt and ruthenium have been developed for the efficient mono-N-alkylation of aromatic amines with primary alcohols. organic-chemistry.org For instance, a well-defined Co(II) complex can catalyze the alkylation of aromatic amines by primary alcohols to yield mono-N-alkylated products in very good yields. organic-chemistry.org Similarly, zinc-catalyzed selective N-alkylation of various amines with alcohols has been reported, demonstrating wide functional group tolerance and applicability to the synthesis of dialkylated amines from diamines. acs.org
Amination Reactions in Amine Synthesis
Direct amination reactions provide another pathway to synthesize aromatic amines by forming a carbon-nitrogen bond. researchgate.net These methods are particularly valuable as they can potentially functionalize unactivated aromatic rings.
Classical approaches often require pre-functionalized starting materials like aryl halides. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a prominent example of this strategy and is a powerful tool in organic synthesis. numberanalytics.com Other transition metals like copper and nickel also catalyze C-N bond formation. organic-chemistry.org For instance, a copper(I)-based system with a prolinamide ligand enables the Ullmann-type cross-coupling of amines with aryl halides in aqueous media. organic-chemistry.org More recent research focuses on the direct C-H amination of arenes, which avoids the need for pre-functionalized substrates and offers a more atom-economical route to anilines. researchgate.net
Precursor Synthesis and Functionalization Pathways
The creation of substituted benzene (B151609) diamines often begins with the strategic functionalization of simpler aromatic precursors. Nitration and bromination are fundamental reactions in this context, allowing for the introduction of nitrogen and halogen functionalities that can be further elaborated to yield the desired diamine products.
Nitration of Trimethylbenzene Isomers
The nitration of trimethylbenzene isomers, such as pseudocumene (1,2,4-trimethylbenzene) and mesitylene (B46885) (1,3,5-trimethylbenzene), is a primary method for introducing nitro groups onto the aromatic ring, which can subsequently be reduced to amino groups. ontosight.aisci-hub.se
The nitration of pseudocumene typically involves the use of a nitrating agent like a mixture of nitric acid and sulfuric acid. ontosight.ai This reaction can yield a mixture of isomers, including 5-nitropseudocumene and 6-nitropseudocumene. sci-hub.se The ratio of these isomers can be influenced by the reaction conditions, particularly the acidity of the medium. sci-hub.se Studies have shown that at lower acidities, the ratio of 5- to 6-nitropseudocumene approaches 9:1, indicating a retention of positional selectivity even in reactions that occur at the encounter rate. sci-hub.se The resulting nitro compounds, such as 1,2,4-trimethyl-5-nitrobenzene, are valuable intermediates in the synthesis of more complex aromatic compounds. ontosight.ai Subsequent reduction of the nitro group, often through catalytic hydrogenation, yields the corresponding amine. sci-hub.se For instance, the mononitration of pseudocumene followed by reduction is a known route to produce pseudocumidine (1-amino-2,4,5-trimethylbenzene). sci-hub.se
Similarly, the nitration of mesitylene can be controlled to produce dinitro derivatives. A patented method describes the dropwise addition of a mixed acid (sulfuric acid and nitric acid) to mesitylene to generate 2,4,6-trimethyl-m-dinitrobenzene. google.comgoogle.com This dinitro compound can then be subjected to hydrogenation reduction using a nickel catalyst to form 2,4,6-trimethyl-m-phenylenediamine with high purity and yield. google.comgoogle.com
Table 1: Nitration Products of Trimethylbenzene Isomers
| Starting Material | Nitrating Agent | Key Products | Subsequent Transformation | Final Product |
| Pseudocumene (1,2,4-trimethylbenzene) | Nitric acid/Sulfuric acid | 5-Nitropseudocumene, 6-Nitropseudocumene | Reduction | Pseudocumidine (1-amino-2,4,5-trimethylbenzene) |
| Mesitylene (1,3,5-trimethylbenzene) | Nitric acid/Sulfuric acid | 2,4,6-trimethyl-m-dinitrobenzene | Hydrogenation Reduction | 2,4,6-trimethyl-m-phenylenediamine |
Bromination of Substituted Benzene Derivatives
Bromination is another key electrophilic aromatic substitution reaction used to functionalize benzene derivatives, which can serve as precursors to diamines. edu.krdmsu.edukhanacademy.org This reaction typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), when reacting with benzene. edu.krdkhanacademy.org The bromine atom substitutes a hydrogen atom on the benzene ring. edu.krd
For the synthesis of substituted diamines, a bromo-substituted precursor can be further functionalized. For example, a patented method for synthesizing 4-bromo-o-phenylenediamine involves the reaction of o-phenylenediamine (B120857) with a brominating reagent in acetic acid and acetic anhydride (B1165640) to yield 4-bromo-o-phenyl diacetyl amide. google.com This intermediate is then hydrolyzed to produce the final product. google.com Notably, this process utilizes sodium bromide and hydrogen peroxide as the brominating agent, offering a safer and more environmentally friendly alternative to liquid bromine. google.com
The position of the bromo substituent is directed by the existing groups on the benzene ring. For instance, to synthesize para-bromobenzenesulfonic acid, the bromination step must precede the sulfonation because the bromo group is an ortho-para director. edu.krd
Green Chemistry Approaches in Amine Synthesis
The growing emphasis on sustainable development has spurred research into greener synthetic routes for amines, focusing on the use of renewable resources and more environmentally benign catalytic processes. rsc.orgnih.gov
Catalytic Amination of Biomass-Derived Oxygenates
A significant area of green chemistry research is the catalytic amination of oxygenates derived from biomass. tu-darmstadt.deresearchgate.net Biomass, with its substantial reserves and renewability, offers a sustainable alternative to fossil fuels for producing nitrogenous chemicals. rsc.org Molecules derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF), furfural, and levulinic acid, can be converted into valuable amines. rsc.orgmdpi.com
The catalytic amination of these oxygen-rich molecules is considered a more atom-economical and less wasteful process compared to conventional methods that start from hydrocarbons. researchgate.net These reactions can be carried out using various catalytic systems, including thermocatalysis, electrocatalysis, and photocatalysis. rsc.org Heterogeneous catalysts, often based on metals like ruthenium, nickel, platinum, and copper, are frequently employed. researchgate.net For example, the amination of alcohols with ammonia (B1221849) is a promising route for the efficient synthesis of primary amines. researchgate.net
Sustainable Synthetic Strategies
Sustainable strategies for amine synthesis aim to reduce reliance on hazardous reagents and minimize waste. One such approach involves avoiding nitration, which uses corrosive and toxic nitric acid, by starting with feedstocks that already contain arene substituents, such as those derived from biorenewable resources like lignin. uantwerpen.be Lignin is a major source of biorenewable aromatics and can be depolymerized to produce a mixture of para-substituted guaiacols and syringols, which can then be converted into aromatic amines. uantwerpen.be
Another sustainable strategy is the "hydrogen borrowing" amination of alcohols, which has gained significant interest. rsc.org This method involves the metal-catalyzed dehydrogenation of an alcohol to a carbonyl compound, which then reacts with an amine to form an imine. rsc.org The imine is subsequently reduced by the metal hydride generated in the initial dehydrogenation step. rsc.org This process is highly atom-economical as water is the only byproduct. mdpi.com Palladium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols via a hydrogen auto-transfer reaction. rsc.org
Deep eutectic solvents (DESs) are also emerging as environmentally friendly substitutes for traditional organic solvents in amine synthesis. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for various amination reactions. mdpi.com
Table 2: Green Chemistry Approaches to Amine Synthesis
| Approach | Key Feature | Example |
| Catalytic Amination of Biomass-Derived Oxygenates | Use of renewable feedstocks like HMF and furfural. | Conversion of biomass-derived alcohols to primary amines using heterogeneous catalysts. |
| Hydrogen Borrowing Amination | Atom-economical process with water as the only byproduct. | Palladium-catalyzed N-alkylation of amines with alcohols. |
| Use of Green Solvents | Replacement of volatile organic compounds with sustainable alternatives. | Ullman amine synthesis in deep eutectic solvents. |
| Lignin Valorization | Utilization of a biorenewable source of aromatics. | Synthesis of aromatic amines from lignin-derived monomers. |
Industrial Production Considerations for Substituted Diamines
The industrial production of substituted diamines involves careful consideration of factors such as cost-effectiveness, scalability, safety, and product purity. google.comgoogle.com Diamines are crucial platform chemicals used in the synthesis of a wide range of products, including polyamides, pesticides, and pharmaceuticals. nih.gov
For large-scale production, processes that utilize readily available and inexpensive starting materials are preferred. google.com For instance, the synthesis of 2,4,6-trimethyl-m-phenylenediamine from mesitylene via a dinitration and subsequent hydrogenation reduction process is noted for its short synthetic route and high yield, making it a viable industrial method. google.com The ability to reuse spent acid from the nitration step in subsequent batches further enhances the economic feasibility of the process. google.com
Catalyst choice and stability are also critical in industrial settings. While noble metal catalysts often exhibit high activity, their cost can be prohibitive for large-scale applications. bohrium.com Therefore, the development of efficient and stable non-noble metal catalysts, such as those based on nickel, is an active area of research. bohrium.com However, the stability of these non-noble metal catalysts can sometimes be a challenge. bohrium.com
The reaction conditions, including temperature and pressure, must be optimized to ensure high yields and minimize side reactions. For example, in the production of N-aliphatic-N,N',N'-tris(hydroxyalkyl)-trimethylene diamines, controlling the initial reaction temperature is crucial to favor the desired reaction and avoid byproducts. google.com Continuous processing is another strategy that can be employed to improve efficiency in industrial production. google.com
Finally, the purification of the final product to meet the stringent quality requirements for applications in industries like pharmaceuticals and high-quality dyes is a critical step. google.com Methods such as distillation and crystallization are commonly used to isolate and purify the desired diamine. google.com
Reaction Chemistry and Mechanistic Investigations of 2,3,5 Trimethylbenzene 1,4 Diamine Derivatives
Fundamental Organic Reactions
The chemical behavior of 2,3,5-trimethylbenzene-1,4-diamine is characterized by the interplay of its electron-rich aromatic ring and the two nucleophilic amine functionalities. This structure allows for a variety of fundamental organic reactions, including oxidation, reduction, and substitution reactions.
The oxidation of this compound and its derivatives is a significant transformation, often leading to the formation of quinones, which are valuable intermediates in various synthetic processes. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) is a key step in producing 2,3,5-trimethyl-1,4-benzoquinone, a crucial precursor for the synthesis of Vitamin E. aidic.itrsc.org Various oxidizing agents and catalytic systems have been explored to achieve this transformation efficiently and selectively.
Research has shown that cobalt-based catalysts can effectively facilitate the selective oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone using dioxygen as the oxidant. rsc.org The structure of the catalyst, particularly the presence of pyridinic nitrogen, has been found to be crucial for high catalytic activity. rsc.org
Another approach involves the use of phthaloyl peroxide, generated in situ from phthalic anhydride (B1165640) and hydrogen peroxide, for the metal-free oxidation of 1,2,4-trimethylbenzene (B165218). researchgate.net This method has demonstrated high yields of 2,3,5-trimethylbenzoquinone under solvent-free conditions. researchgate.net The efficiency of this reaction is influenced by factors such as the concentration of reagents, reaction time, and temperature. researchgate.net
Peroxidase-based biocatalysts have also been investigated for the "clean" production of 2,3,5-trimethylhydroquinone, which can be subsequently oxidized to the corresponding quinone. aidic.it These enzymatic systems offer a more environmentally friendly alternative to traditional chemical oxidation methods. aidic.it
The following table summarizes various oxidation methods for related trimethyl-substituted benzene (B151609) derivatives leading to quinone structures.
| Substrate | Oxidizing Agent/Catalyst | Product | Yield/Selectivity | Reference |
| 2,3,6-Trimethylphenol | Dioxygen / Heterogeneous Co catalysts | 2,3,5-Trimethyl-1,4-benzoquinone | High catalytic activity | rsc.org |
| 1,2,4-Trimethylbenzene | Phthaloyl peroxide | 2,3,5-Trimethylbenzoquinone | 92% yield | researchgate.net |
| 2,3,6-Trimethylphenol | H₂O₂ / Copper(II) nitrate (B79036) | Trimethyl-1,4-benzoquinone | High activity and selectivity | aidic.it |
| 2,3,6-Trimethylphenol | H₂O₂ / Peroxidase-based biocatalyst | 2,3,5-Trimethylhydroquinone | - | aidic.it |
The amine groups of this compound and its derivatives can undergo reduction reactions, although this is less common than the reduction of nitro groups to form the diamine itself. The synthesis of 2,4,6-trimethyl-m-phenylenediamine, for example, involves the catalytic hydrogenation of 2,4,6-trimethyl-m-dinitrobenzene. google.com This reduction is typically carried out using hydrogen gas in the presence of a nickel catalyst. google.com
In some instances, partial reduction of related dinitro compounds can be achieved. For example, the reduction of trinitromesitylene can yield a partially reduced diamine under specific conditions.
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two amino groups and three methyl groups. libretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions. libretexts.orglibretexts.org
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For instance, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to produce 2,4,6-trimethyl-m-dinitrobenzene is a key step in the synthesis of the corresponding diamine. google.com The conditions for these reactions, such as the choice of catalyst and temperature, are crucial for controlling the degree and position of substitution. libretexts.org
The reactivity of the aromatic ring in EAS is significantly influenced by the nature of the existing substituents. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org The amino and methyl groups in this compound are all activating, making the ring highly susceptible to electrophilic attack.
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally less favorable for electron-rich aromatic systems like this compound unless the ring is activated by strongly electron-withdrawing groups, which is not the case here. wikipedia.orglibretexts.org
However, under forcing conditions, such as high temperatures or the use of very strong bases, NAS can occur even on unactivated aryl halides. libretexts.org
Mechanisms of Substituent Introduction
The introduction of substituents onto the aromatic ring of this compound derivatives can occur through various mechanistic pathways, with electrophilic aromatic substitution being the most common. However, under specific circumstances, nucleophilic substitution mechanisms can also be operative.
The SNAr (addition-elimination) mechanism is a pathway for nucleophilic aromatic substitution that typically requires the presence of strong electron-withdrawing groups ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgmasterorganicchemistry.com Given the electron-donating nature of the substituents on this compound, the SNAr mechanism is not a likely pathway for substitution on this compound itself.
The benzyne (B1209423) (elimination-addition) mechanism is another pathway for nucleophilic aromatic substitution that can occur on unactivated aryl halides under strongly basic conditions. libretexts.orgdalalinstitute.commasterorganicchemistry.com This mechanism involves the formation of a highly reactive benzyne intermediate through the elimination of a proton and a leaving group from adjacent positions. libretexts.org The nucleophile then adds to the benzyne, followed by protonation to give the substitution product. masterorganicchemistry.com A key feature of the benzyne mechanism is the potential for the incoming nucleophile to attach to a different carbon than the one that bore the leaving group, a phenomenon known as cine substitution. vmou.ac.in While there is no specific literature found detailing the benzyne mechanism directly on this compound derivatives, it is a plausible mechanism for nucleophilic substitution on a halogenated derivative of this compound under the appropriate strongly basic conditions.
SN1 and SNR1 Mechanisms for Nucleophilic Substitution
While direct studies on the SN1 (unimolecular nucleophilic substitution) and SNR1 (unimolecular radical-nucleophilic substitution) mechanisms of this compound itself are not extensively detailed in the provided search results, the principles of these reactions can be applied to its derivatives. Nucleophilic substitution reactions are fundamental in organic chemistry for introducing a wide range of functional groups onto a molecule.
The SN1 mechanism typically proceeds in two steps for derivatives of this diamine. The first, rate-determining step would involve the departure of a leaving group from the substituted diamine, forming a carbocation intermediate. The stability of this carbocation is crucial. The presence of electron-donating groups, such as the amino and methyl groups on the benzene ring, would help to stabilize this intermediate through resonance and inductive effects. The second step is the rapid attack of a nucleophile on the carbocation, leading to the final product.
The SNR1 mechanism involves a radical chain process. It is initiated by the formation of a radical anion from the substrate, which then expels a leaving group to form a radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. This type of mechanism is often observed in systems with electron-withdrawing groups, which can stabilize the initial radical anion.
For aromatic compounds, a related mechanism is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom by a nucleophile, particularly in electron-deficient aromatic rings. organic-chemistry.org This reaction involves the addition of a carbanion containing a leaving group to the aromatic ring, followed by the elimination of the leaving group and a hydrogen atom. organic-chemistry.org
Intramolecular Hydride Transfer Mechanisms
Intramolecular hydride transfer is a process where a hydride ion (H⁻) moves from one part of a molecule to another. This type of reaction is often a key step in more complex transformations. kyoto-u.ac.jpnih.gov In derivatives of this compound, intramolecular hydride transfer can be facilitated by the proximity of a hydride donor and a hydride acceptor within the same molecule.
For instance, in a suitably derivatized molecule, a C-H bond, often adjacent to a heteroatom like nitrogen, can act as the hydride source. frontiersin.org The hydride acceptor could be an electrophilic center, such as an imine or a carbonyl group, introduced through modification of one of the amino groups. The transfer is often catalyzed by acids or metals and can lead to the formation of new ring structures. kyoto-u.ac.jpfrontiersin.org A study on a related sterically hindered triamine, cis,cis-2,4,6-trimethyl-1,3,5-triaminocyclohexane, demonstrated the formation of a stable bicyclic amidine through an intramolecular hydride transfer mechanism during acidic hydrolysis.
Derivatization Chemistry of Amino Groups
The two primary amino groups of this compound are reactive sites that can be readily modified to synthesize a variety of derivatives with different chemical and physical properties.
Schiff Base Formation via Condensation Reactions
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). scispace.comijiset.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comijiset.comdergipark.org.tr This reaction is reversible and usually requires the removal of water to drive the equilibrium towards the product. scispace.com
The amino groups of this compound can react with various carbonyl compounds to form mono- or bis-Schiff bases. bohrium.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. scispace.com The stability and reactivity of the resulting Schiff base can be influenced by the nature of the substituents on both the diamine and the carbonyl compound. nih.gov
Table 1: Examples of Schiff Base Formation Reactions
| Reactants | Product Type | Reference |
|---|---|---|
| Primary Amine + Aldehyde/Ketone | Schiff Base (Imine) | scispace.comijiset.com |
| p-Phenylenediamine (B122844) + 2-Hydroxy-1-naphthaldehyde + Benzaldehyde | Schiff Base Ligand | bohrium.com |
The formation of Schiff bases is a versatile method for creating ligands that can coordinate with metal ions to form stable complexes. nih.govresearchgate.net These complexes have applications in various fields, including catalysis.
Diazotization and Coupling Reactions for Azo Compounds
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.commasterorganicchemistry.com This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). byjus.commasterorganicchemistry.com The resulting diazonium salt is a versatile intermediate in organic synthesis.
The diazonium salt derived from this compound can undergo azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. wikipedia.orgnih.gov Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often brightly colored, making them useful as dyes. nih.govlpnu.ua
The general mechanism of azo coupling involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling partner. wikipedia.org The position of coupling (ortho or para to the activating group) is influenced by steric and electronic factors. wikipedia.org
A synthetic method for 2,5-dimethyl-p-phenylenediamine utilizes a similar sequence of diazotization of sulfanilic acid, coupling with 2,5-dimethylaniline (B45416) to form a monoazo dye, followed by reduction to cleave the azo bond and yield the desired diamine. google.com This highlights the utility of diazotization and coupling in the synthesis of substituted anilines.
Selective Alkylation and Acylation Reactions
The amino groups of this compound can be selectively alkylated or acylated to introduce new functional groups. Selective alkylation, the introduction of one or more alkyl groups onto the nitrogen atoms, can be achieved using various alkylating agents. rsc.org The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.
Similarly, selective acylation involves the reaction of the amino groups with acylating agents like acid chlorides or anhydrides to form amides. These reactions can be used to protect the amino groups or to introduce specific functionalities. The reactivity of the amino groups can be influenced by the steric hindrance from the adjacent methyl groups on the benzene ring.
A study on a related triamine, cis,cis-2,4,6-trimethyl-1,3,5-triaminocyclohexane, showed that it could be converted via selective alkylation or condensation to polydentate ligands.
Kinetic Studies of Reaction Processes
Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the reactions involving this compound and its derivatives, kinetic analysis can help to understand the factors that influence the reaction speed and to optimize reaction conditions.
For diazotization reactions, kinetic studies have shown that the reaction rate is influenced by factors such as temperature and the concentration of reactants. maxapress.com The process is exothermic, and controlling the temperature is crucial to prevent thermal runaway. maxapress.com The rate constant of the reaction can be determined using methods like the classical rate constant method, which analyzes the change in temperature over time under adiabatic conditions. maxapress.com
For Schiff base formation, the reaction rate is dependent on the pH of the medium. The reaction is generally catalyzed by either acid or base. scispace.com Kinetic studies can help to determine the optimal pH for the reaction and to understand the mechanism of catalysis.
A study on the coupling of 2,4,6-trinitroaniline (B3268610) with 1,3,5-trimethylbenzene (mesitylene) highlights the importance of electronic effects in determining the feasibility of the reaction. nih.gov The presence of electron-withdrawing nitro groups on the aniline (B41778) increases the electrophilicity of the corresponding diazonium ion, allowing it to couple with the relatively electron-rich mesitylene. nih.gov
Rate-Determining Steps in Aromatic Substitution
Aromatic substitution reactions are a cornerstone of organic chemistry, enabling the functionalization of benzene and its derivatives. In the context of derivatives of this compound, the principles of electrophilic aromatic substitution (EAS) are particularly relevant.
This intermediate is positively charged and no longer aromatic, although it is stabilized by the delocalization of the positive charge across the remaining double bonds (resonance). libretexts.org The second step of the mechanism is the rapid removal of a proton (H⁺) from the carbon atom that formed the bond with the electrophile. libretexts.org This deprotonation is a fast process because it restores the highly stable aromatic system. libretexts.org The energetic advantage of reforming the aromatic ring ensures that this second step has a much lower activation energy than the initial attack. libretexts.org
While specific kinetic studies on this compound derivatives are not detailed in the available literature, this general mechanism for electrophilic aromatic substitution is the standard model applied to benzene and its derivatives. libretexts.org The presence of multiple activating groups (two amino and three methyl groups) on the benzene ring of this compound would be expected to significantly increase the rate of the initial electrophilic attack compared to unsubstituted benzene, but the formation of the arenium ion would still represent the rate-limiting bottleneck of the reaction.
Key Steps in Electrophilic Aromatic Substitution:
Formation of the Electrophile: The reaction begins with the generation of a strong electrophile, often requiring a catalyst.
Nucleophilic Attack (Rate-Determining): The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation (arenium ion). This step is slow due to the loss of aromaticity. libretexts.org
Deprotonation (Fast): A base removes a proton from the arenium ion, restoring the aromatic ring and yielding the final substituted product. libretexts.org
Monitoring Reaction Progress and Intermediate Detection
Investigating reaction mechanisms requires robust analytical techniques to follow the consumption of reactants, the formation of products, and the detection of transient intermediates. For reactions involving phenylenediamine derivatives, a variety of spectroscopic and spectrometric methods are employed.
Electrochemical methods, such as cyclic voltammetry, have been instrumental in studying the oxidation of p-phenylenediamine, the parent compound of the title diamine. uco.es In acidic aqueous solutions, the oxidation of p-phenylenediamine is a two-electron process that yields a diimine quinone species. uco.es The presence of a subsequent chemical reaction involving this product was indicated by voltammetric data. uco.es Through controlled potential electrolysis, benzoquinone was identified as a major final product, suggesting a rapid hydrolysis of the intermediate diimine quinone. uco.es These studies also propose the formation of a semiquinone free radical as a key intermediate in the oxidation pathway. uco.es
Mass spectrometry is another powerful tool for monitoring reactions and identifying intermediates. In a study on the reaction of o-phenylenediamine (B120857) (an isomer), electrospray mass spectrometry (ES-MS) was used to monitor the reaction progress directly from the solution. researchgate.net This technique allowed for the detection of a peak corresponding to a positively charged intermediate species, identified as 1,2-phenylenediamine-N,N-dioxide, with the intensity of this peak changing over the course of the reaction. researchgate.net For quantitative analysis, gas chromatography-mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode provides a rapid and sensitive method for determining the concentration of compounds like p-phenylenediamine in various samples. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including modern benchtop instruments, offers real-time monitoring of reaction kinetics by tracking the change in peak integrals of reactants and products over time. researchgate.net This method can provide detailed information on the concentrations of various species as the reaction proceeds. researchgate.net
The table below summarizes analytical techniques used to study reactions of related phenylenediamine compounds, which are applicable for investigating the reaction chemistry of this compound derivatives.
| Analytical Technique | Application | Detected/Monitored Species | Compound Studied |
| Cyclic Voltammetry | Studying electrochemical oxidation mechanism and kinetics. uco.es | Diimine quinone, semiquinone free radical. uco.es | p-Phenylenediamine |
| Controlled Potential Electrolysis | Determining overall reaction characteristics and identifying final products. uco.es | Benzoquinone (from hydrolysis of intermediate). uco.es | p-Phenylenediamine |
| Electrospray-Mass Spectrometry (ES-MS) | Real-time monitoring of reaction progress and intermediate detection. researchgate.net | 1,2-phenylenediamine-N,N-dioxide (intermediate). researchgate.net | o-Phenylenediamine |
| Gas Chromatography-Mass Spectrometry (GC/MS-SIM) | Quantitative determination of the target compound. nih.gov | p-Phenylenediamine. nih.gov | p-Phenylenediamine |
| Desktop NMR Spectroscopy | Real-time kinetic monitoring of reactions. researchgate.net | Reactant and product concentrations over time. researchgate.net | General Organic Reactions |
These examples from related systems highlight the array of tools available to chemists for elucidating the complex reaction pathways of aromatic diamines. Application of these techniques to this compound derivatives would enable a detailed understanding of their reactivity, including the identification of transient intermediates and the determination of kinetic parameters.
Coordination Chemistry and Ligand Design Principles
Complexation with Transition Metal Ions
The formation of complexes between ligands and transition metal ions is a fundamental aspect of coordination chemistry. This process involves the reaction of a metal salt with the ligand in a suitable solvent, leading to the formation of coordination bonds. mdpi.com
Synthesis of Metal-Diamine Complexes
The synthesis of metal-diamine complexes typically involves the direct reaction of a metal salt (e.g., chlorides, nitrates, sulfates) with the diamine ligand in a solvent. bohrium.comresearchgate.net The choice of solvent, reaction temperature, and molar ratio of reactants are crucial parameters that can be adjusted to obtain the desired product. nih.gov
While numerous studies detail the synthesis of metal complexes with various aromatic diamines, such as p-phenylenediamine (B122844) asianpubs.org or substituted phenylenediamines like N,N′-bis(3,5-di-t-butylsalicylidene)-4,5-dimethyl-1,2-phenylenediamine researchgate.net, specific synthetic procedures for complexes of 2,3,5-trimethylbenzene-1,4-diamine are not documented in the available literature. Research has been conducted on isomers like 2,4,6-trimethyl-m-phenylenediamine, which has been used to create Schiff base ligands and subsequent dinuclear Co(II) and Zn(II) complexes. researchgate.net However, this information cannot be directly extrapolated to the 1,4-diamine isomer.
Stoichiometric and Structural Aspects of Complex Formation
Structural studies on related compounds show that factors like the coordination preference of the metal ion and the steric and electronic properties of the ligands dictate the final architecture. researchgate.net For instance, complexes with the flexible tripodal ligand 1,3,5-tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene demonstrate how a substituted mesitylene (B46885) core can lead to the formation of complex coordination polymers with varied structures. researchgate.net Unfortunately, specific stoichiometric or structural data for complexes of this compound have not been reported.
This compound as a Polydentate Ligand
Polydentate ligands, also known as chelating agents, are molecules that can bind to a central metal atom through two or more donor sites. libretexts.org This chelation generally leads to more stable complexes compared to those formed with monodentate ligands.
Bidentate Ligand Behavior in Metal Coordination
A diamine such as this compound is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. This would result in the formation of a chelate ring. The stability and geometry of this ring would be influenced by the steric hindrance from the three methyl groups on the benzene (B151609) ring. These bulky groups could affect the approach of the ligand to the metal center and influence the resulting coordination geometry. Research on other aromatic diamines confirms their ability to act as bidentate or bridging ligands, forming mononuclear or polynuclear complexes. mdpi.comresearchgate.net
Design of Polydentate Ligands from Diamine Scaffolds
Diamine scaffolds are versatile building blocks for constructing more complex polydentate ligands. mdpi.comajrconline.org By reacting the amine groups with other molecules containing donor atoms (e.g., aldehydes, ketones, carboxylic acids), it is possible to create larger ligands with multiple coordination sites. bohrium.com For example, Schiff base ligands are commonly synthesized by condensing a diamine with an aldehyde or ketone. researchgate.netresearchgate.net These extended ligands can offer different coordination modes and lead to novel complex structures and properties. While this is a common strategy in ligand design, there are no specific examples in the literature of polydentate ligands being synthesized from a this compound scaffold.
Coordination Sites and Chelation Properties
The primary coordination sites of this compound are the two nitrogen atoms of the amine groups. Chelation would involve both nitrogen atoms binding to the same metal ion, forming a ring structure. The properties of this chelation, such as the "bite angle" (N-Metal-N angle) and the stability of the complex (the chelate effect), would be influenced by the rigidity of the benzene backbone and the steric bulk of the methyl substituents. researchgate.net The electronic effect of the methyl groups (electron-donating) would also increase the basicity of the nitrogen atoms, potentially enhancing their coordination ability compared to unsubstituted p-phenylenediamine. However, without experimental studies on its complexes, any discussion of its specific chelation properties remains theoretical.
Supramolecular Assembly via Metal-Ligand Interactions
The construction of complex, functional supramolecular architectures relies on the precise and predictable interactions between molecular components. Metal-ligand coordination is a powerful tool in this regard, offering directional and tunable bonds for the self-assembly of discrete and extended structures. Phenylenediamine derivatives, with their nitrogen donor atoms, are excellent candidates for use as ligands in such systems.
Hydrogen bonding is a critical non-covalent interaction that directs the self-assembly of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. In the case of phenylenediamines, the amino groups can act as both hydrogen bond donors (N-H) and acceptors (the nitrogen lone pair).
Studies on unsubstituted p-phenylenediamine have revealed the formation of polymeric chains through N-H···N hydrogen bonds, which in turn assemble into three-dimensional networks. rsc.org The introduction of methyl substituents, as in this compound, would significantly influence the steric and electronic properties of the molecule, thereby altering the resulting hydrogen-bonding motifs. The methyl groups can sterically hinder certain hydrogen bond formations while also influencing the proton affinity of the amine nitrogen atoms.
The table below summarizes the types of hydrogen bonds observed in related phenylenediamine structures, which can be extrapolated to predict the behavior of this compound.
| Interaction Type | Donor | Acceptor | Observed in | Reference |
| N-H···N | Amino Group (N-H) | Amino Group (N) | p-Phenylenediamine | rsc.org |
| N-H···O | Amino Group (N-H) | Water (O) | p-Phenylenediamine dihydrate | rsc.org |
| O-H···N | Water (O-H) | Amino Group (N) | p-Phenylenediamine dihydrate | rsc.org |
| N-H···π | Amino Group (N-H) | Benzene Ring (π-system) | p-Phenylenediamine dihydrate | rsc.org |
Coordination-driven self-assembly utilizes the spontaneous formation of bonds between metal ions and organic ligands to construct discrete, well-defined supramolecular architectures such as molecular polygons and polyhedra. The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand.
While no specific coordination complexes of this compound are documented, research on its isomer, 2,4,6-trimethyl-m-phenylenediamine, provides valuable insights. A novel Schiff base derived from this isomer has been shown to form dinuclear complexes with Co(II) and Zn(II). rsc.org In these complexes, the Schiff base acts as a tetradentate ligand, with both nitrogen and oxygen atoms serving as coordination sites. rsc.org This demonstrates the capacity of trimethyl-substituted phenylenediamines to participate in the formation of multinuclear metal complexes.
Given that this compound possesses two nitrogen donor atoms in a para-disposition, it could potentially act as a linear or bridging ligand in coordination polymers. The presence of three methyl groups on the benzene ring would influence its solubility, steric hindrance around the coordination sites, and the electronic properties of the donor nitrogen atoms. These factors are crucial in controlling the outcome of the self-assembly process.
The table below outlines the characteristics of metal complexes formed with a related trimethyl-substituted phenylenediamine, illustrating the potential coordination behavior of the target compound.
| Ligand | Metal Ion(s) | Resulting Complex | Key Features | Reference |
| Schiff base of 2,4,6-trimethyl-m-phenylenediamine and o-vanillin | Co(II), Zn(II) | Dinuclear complexes | Ligand acts as a tetradentate donor; metal ions bridge two Schiff base units. | rsc.org |
Advanced Materials Science Applications and Polymer Chemistry
Polymerization and Copolymerization Strategies
This diamine serves as a fundamental component in the synthesis of various high-performance polymers. The presence of methyl groups on the aromatic ring is a key feature, influencing the solubility, thermal characteristics, and processability of the resulting polymer chains.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation reaction of a diamine and a dianhydride. The synthesis can proceed via a two-step method, which involves the formation of a soluble poly(amic acid) intermediate followed by thermal or chemical imidization, or a one-step high-temperature solution polymerization. kaust.edu.saoatext.com
When 2,3,5-trimethylbenzene-1,4-diamine is used as the diamine monomer, it reacts with various aromatic dianhydrides, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form polyimides. kaust.edu.sa The incorporation of the trimethyl-substituted diamine into the polymer backbone disrupts chain packing, which can enhance the solubility of the polyimide in organic solvents without significantly compromising its thermal stability. kaust.edu.sakaust.edu.sa For instance, a polyimide derived from 6FDA and a related sulfonic acid-functionalized trimethyl-substituted diamine (3,5-diamino-2,4,6-trimethylbenzenesulfonic acid) was synthesized to create materials with specific gas separation properties. kaust.edu.sa
General Polyimide Synthesis Reaction:
Step 1 (Poly(amic acid) formation): An equimolar amount of this compound and a dianhydride are reacted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature.
Step 2 (Imidization): The resulting poly(amic acid) solution is then converted to the final polyimide by either heating to high temperatures (200-300°C) to drive off water or by using a chemical dehydrating agent.
The reactive amine groups of this compound allow for its use in the fabrication of several other classes of polymers. tu-darmstadt.de
Polyamides: Aromatic polyamides, known for their high strength and thermal resistance, can be synthesized by reacting the diamine with dicarboxylic acids. The Yamazaki-Higashi phosphorylation method is a common technique used for this polycondensation. researchgate.netmdpi.com This reaction typically involves reacting the diamine and diacid in a polar solvent like NMP in the presence of triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents. mdpi.comcsic.es The resulting polyamides often exhibit good solubility in polar aprotic solvents and possess high glass transition temperatures. researchgate.netcsic.es
Polyureas: Polyureas are formed through the rapid polyaddition reaction of a diamine with a diisocyanate. macromolchem.comsphinxsai.com The reaction is typically very fast and can be performed at room temperature without a catalyst. nih.govmdpi.com In this synthesis, this compound would be reacted with a diisocyanate like hexamethylene diisocyanate (HMDI) or an aromatic diisocyanate in a suitable solvent to yield the corresponding polyurea. macromolchem.comsphinxsai.com The properties of the resulting polyurea are influenced by the structure of both the diamine and the diisocyanate.
Polyurethanes: While the primary components of polyurethanes are polyols and diisocyanates, diamines can be incorporated as chain extenders. researchgate.netoszk.hu Alternatively, this compound can be chemically converted into its corresponding diisocyanate, 2,3,5-trimethylbenzene-1,4-diisocyanate. This monomer can then be reacted with a polyol (a molecule with two or more hydroxyl groups) to form a polyurethane. oszk.hu This approach allows the unique structural features of the trimethylbenzene core to be integrated into the polyurethane backbone.
The molecular structure of the monomer is a critical determinant of the macroscopic properties of the resulting polymer. scribd.com For polymers derived from this compound, several key relationships can be established:
Solubility: The three methyl groups on the benzene (B151609) ring add bulk and create a non-linear, asymmetric structure. This disrupts the regular packing of polymer chains, reducing intermolecular forces and thereby increasing solubility in a wider range of organic solvents. mdpi.comresearchgate.net This is a significant advantage for polymer processing.
Thermal Properties: The rigid aromatic backbone contributes to high thermal stability and high glass transition temperatures (Tg). However, the asymmetry of the monomer unit can lead to a decrease in Tg compared to polymers made from more symmetrical diamines, which can be beneficial for improving processability. mdpi.com
Mechanical Properties: The rigidity of the aromatic ring generally imparts good tensile strength and modulus to the resulting polymers. researchgate.netcsic.es
Optical Properties: The introduction of bulky, non-coplanar structures, such as the trimethylated phenyl ring, can lead to polymers with high optical transparency and a colorless appearance, as it hinders the formation of charge-transfer complexes between polymer chains. researchgate.net
| Structural Feature | Effect on Polymer Chain | Resulting Polymer Property | Reference |
|---|---|---|---|
| Three Methyl (CH₃) Groups | Increases bulkiness; creates steric hindrance | Enhanced solubility; potentially lower crystallinity | mdpi.comresearchgate.net |
| Asymmetric Substitution Pattern | Introduces irregularity and kinks in the polymer backbone | Improved solubility; reduced chain packing; potentially lower Tg | mdpi.comresearchgate.net |
| Rigid Benzene Ring | Provides rigidity to the polymer backbone | High thermal stability (Td); high glass transition temperature (Tg); good mechanical strength | researchgate.netcsic.es |
Functional Materials Development
Beyond its use in conventional high-performance polymers, this compound can serve as a core or linking unit in the synthesis of more complex functional materials with specialized applications.
Discotic liquid crystals are materials composed of flat, disk-shaped molecules (mesogens) that can self-assemble into ordered columnar structures. researchgate.netresearchgate.net These columns can exhibit one-dimensional charge transport, making them interesting for applications in organic electronics. A typical discotic mesogen consists of a flat aromatic core surrounded by flexible long-chain substituents.
While this compound is not itself a discotic liquid crystal, it can be used as a central building block to synthesize such molecules. Through chemical modification, long, flexible alkyl or alkoxy chains can be attached to the diamine core via amide or imide linkages. For example, the diamine could be reacted with long-chain acyl chlorides to form a disc-shaped hexa-substituted benzene derivative. The resulting molecule, possessing a rigid central core and a flexible periphery, would have the potential to exhibit discotic liquid crystalline phases.
Dendrimers are perfectly branched, three-dimensional macromolecules with a well-defined size, shape, and surface functionality. nih.govinstras.com They are synthesized in a stepwise, iterative fashion using either a divergent (from the core out) or convergent (from the periphery in) approach. instras.comtandfonline.com
The two amine groups on this compound allow it to function as a linker or a branching unit in dendrimer construction. In a convergent synthesis, two dendrons (pre-synthesized dendritic wedges) could be attached to the amine groups of the diamine. In a divergent approach, the diamine could be reacted with a monomer containing more than two reactive sites (e.g., a trimesoyl chloride), which would lead to the formation of the next generation of the dendrimer. The use of a trimethylbenzene core has been demonstrated in the synthesis of mesitylene-based polyamine dendrimers, highlighting the utility of this substituted aromatic structure in creating complex, branched architectures. tandfonline.comtandfonline.comresearchgate.net
Porous Aromatic Cages and Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. The synthesis of COFs often relies on the reaction of multitopic building blocks (monomers) to form strong covalent bonds, typically through reversible reactions that allow for error correction and the formation of crystalline materials. Diamines are a critical class of monomers, often reacted with aldehydes to form imine-linked COFs.
While the structural motif of this compound makes it a potential candidate as a linker for creating porous frameworks, specific research detailing its successful incorporation into well-defined, crystalline COFs or porous aromatic cages is not widely documented in publicly available scientific literature. The principles of COF synthesis suggest that its diamine functionality could be utilized, but established examples in this specific area remain specialized.
Role as Additives and Precursors
The primary documented utility of this compound is in polymer science, where it serves as a precursor or monomer. Its bifunctional nature, with two reactive amine sites, allows it to be incorporated into polymer chains to create materials with specific thermal and electronic properties.
Nucleating Agents in Polymer Processing
Nucleating agents are additives that accelerate the crystallization of semi-crystalline polymers by providing heterogeneous sites for crystal growth. This leads to faster processing cycle times and can modify the polymer's mechanical and optical properties. While various chemical classes, including certain metal salts and sorbitol derivatives, are well-established nucleating agents, there is no significant body of research identifying this compound as a primary or effective nucleating agent in polymer processing.
Precursors for Dyes and Pigments
Aromatic amines and diamines have historically been foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis typically involves diazotization of an amine group followed by coupling with another aromatic compound.
However, in the case of this compound, its application appears to be directed elsewhere. According to chemical literature, this specific diamine analog is noted to be primarily utilized in polymer synthesis rather than for the manufacturing of dyes. This suggests that its properties are better exploited in the creation of macromolecules than in chromophores.
Materials for Optoelectronic Applications
A notable application of this compound is as a monomer for materials used in optoelectronics. Patent literature indicates its use as a chemical intermediate in the context of resins and resin precursors. google.com Specifically, the compound is listed as a component for creating liquid crystal alignment films. google.com
In liquid crystal displays (LCDs), an alignment layer is a thin film coated onto the inner substrate that controls the orientation of the liquid crystal molecules. Polyimides are the dominant material for these layers due to their thermal stability, transparency, and insulating properties. These polyimides are often synthesized through the polycondensation of a diamine and a dianhydride. The inclusion of this compound as the diamine monomer allows for the synthesis of a polyimide with tailored properties, influencing the final performance of the liquid crystal device.
| Patent Number | Title/Subject | Relevance |
| KR20200135430A | Resin, resin precursor, and resin precursor solution | Lists the compound as a chemical reaction intermediate in the context of resins. google.com |
| CN116940888A | Liquid crystal alignment film and liquid crystal display element | Lists the compound as a component for creating materials used in liquid crystal alignment films. google.com |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3,5-trimethylbenzene-1,4-diamine, offering unparalleled insight into its molecular framework.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the substitution pattern and electronic environment of the diamine. The symmetry of the 1,3,5-trimethylbenzene precursor is a key determinant of the resulting NMR spectra. docbrown.info In related trimethylbenzene structures, the aromatic protons typically resonate in the range of 6.5–7.5 ppm, while the methyl group protons show signals around 2.3 ppm. For 1,3,5-trimethylbenzene, the aromatic protons appear as a singlet at approximately 6.78 ppm, and the equivalent methyl protons resonate as a singlet at about 2.26 ppm, reflecting the molecule's high symmetry. docbrown.info
The introduction of the two amino groups at the 1- and 4-positions in this compound alters the electronic landscape of the aromatic ring. The electron-donating nature of the amino groups generally increases the electron density at the ortho and para positions, leading to upfield shifts (lower ppm values) for the attached protons. wisc.edu
A comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the definitive assignment of each signal to a specific proton and carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.0 - 7.0 | Singlet |
| NH₂ | 3.0 - 5.0 | Broad Singlet |
| Ar-CH₃ (C2, C5) | 2.0 - 2.5 | Singlet |
| Ar-CH₃ (C3) | 2.0 - 2.5 | Singlet |
| Aromatic C-N | 140 - 150 | |
| Aromatic C-CH₃ | 120 - 135 | |
| Aromatic C-H | 110 - 125 | |
| CH₃ | 15 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Elucidation of Molecular Structures and Conformations
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments establish correlations between coupled protons, while HSQC correlates protons with their directly attached carbon atoms. These methods provide unambiguous evidence for the connectivity of the atoms within the molecule. researchgate.net
Furthermore, NMR spectroscopy can be employed to study the conformational dynamics of the molecule, such as the rotation of the amino groups and the orientation of the methyl groups. The planarity and potential hydrogen bonding interactions involving the amino groups can also be inferred from NMR data.
Detection of Intermediate Species in Reaction Monitoring
In-situ NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and characterize transient intermediates. For example, in reactions where the diamine is a precursor, NMR can track the consumption of the starting material and the formation of products. rsc.org The appearance and disappearance of specific signals can provide mechanistic insights, such as the formation of Wheland-like intermediates in certain acid-catalyzed reactions of related aminonaphthalenes. bath.ac.uk This real-time analysis is crucial for optimizing reaction conditions and understanding the underlying reaction pathways.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. specac.com
Key expected vibrational bands for this compound include:
N-H Stretching: The amino groups will exhibit characteristic stretching vibrations in the region of 3300–3500 cm⁻¹. The presence of two bands in this region (asymmetric and symmetric stretching) is typical for primary amines.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl groups will appear between 2850–3000 cm⁻¹. libretexts.org
C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1400–1600 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are generally found in the 1250-1350 cm⁻¹ range.
C-H Bending: Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern and are expected between 675-900 cm⁻¹. libretexts.org
The FT-IR spectrum serves as a molecular fingerprint, allowing for the rapid confirmation of the presence of the amine and trimethyl-substituted benzene (B151609) functionalities. specac.comdocbrown.info
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 | Medium - Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | Medium |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium - Strong |
| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1350 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. libretexts.org A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. libretexts.org For centrosymmetric or highly symmetrical molecules, some vibrations may be Raman active but IR inactive, and vice versa.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels. For an aromatic compound like this compound, these techniques are crucial for understanding the influence of substituents on the benzene ring's π-electron system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron to a higher energy molecular orbital. msu.edu For aromatic molecules, the most significant electronic transitions are typically π→π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals.
The electronic absorption spectrum of this compound is characterized by the chromophoric benzene ring, which is modified by the presence of two electron-donating amino (-NH₂) groups and three methyl (-CH₃) groups. These substituents, known as auxochromes, alter the energy of the electronic transitions. The amino groups, in particular, engage in resonance with the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for the π→π* transition. This effect typically results in a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.
While specific spectral data for this compound is not extensively published, the expected UV-Vis spectrum in a non-polar solvent would exhibit characteristic absorption bands for a substituted benzene derivative. The conjugation of the amino groups' lone pairs with the π-system is expected to produce strong absorption peaks. researchgate.netlibretexts.org
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region | Description |
| π→π | 230-250 nm | Corresponds to the primary aromatic absorption band, shifted by substituents. |
| π→π | 280-320 nm | A secondary, lower-energy band resulting from the influence of the amino auxochromes on the benzene ring. |
Fluorescence (FLS) Spectroscopy
Fluorescence spectroscopy is a powerful technique that measures the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. The process involves excitation to a singlet excited state (S₁) followed by radiative decay back to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
Aromatic amines are often fluorescent. The presence of electron-donating amino groups on the benzene ring in this compound suggests that the compound is likely to exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule would be expected to emit fluorescent light. The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. acs.org The exact emission wavelength and quantum yield would be influenced by the solvent polarity and the specific electronic structure. acs.org Corrected fluorescence excitation spectra, which measure the fluorescence intensity as a function of excitation wavelength, are generally expected to match the absorption spectrum of the compound. acs.org
Vibronic Emission Spectra Analysis
Vibronic emission spectroscopy resolves the fine structure of an electronic transition, revealing the coupling between electronic states and molecular vibrations. up.pt This high-resolution technique provides detailed information on the vibrational frequencies of the ground electronic state (from fluorescence) or an excited state (from phosphorescence). up.pt
Analysis of a vibronically resolved spectrum involves identifying the origin band (the 0-0 transition) and a series of peaks corresponding to transitions from the lowest vibrational level of the excited state to various vibrational levels of the ground state. idpublications.org The spacing between these peaks corresponds to the vibrational energies of the molecule.
For a molecule like this compound, this analysis could be performed using techniques such as corona-excited supersonic expansion (CESE) to obtain gas-phase spectra with simplified rotational and vibrational features. idpublications.org The resulting spectrum would show progressions of the fundamental vibrational modes, allowing for a detailed assignment of the ground-state vibrational structure and insights into how the molecular geometry changes upon electronic excitation. idpublications.orgresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and crucial structural information from the fragmentation pattern of the molecular ion. libretexts.org
For this compound (Molecular Formula: C₉H₁₄N₂, Molecular Weight: ~150.22 Da), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 150. echemi.com The molecular ion is often unstable and undergoes fragmentation by breaking the weakest bonds to form more stable ions. libretexts.orgtutorchase.com
The fragmentation of aromatic amines often follows predictable pathways. A common fragmentation for alkyl-substituted aromatic rings is the loss of a methyl group (•CH₃, mass of 15 Da) to form a highly stable tropylium-like cation. docbrown.info Therefore, a prominent peak at m/z 135 ([M-15]⁺) is expected, which may serve as the base peak (the most intense peak in the spectrum). tutorchase.com Other potential fragmentations include the loss of ammonia (B1221849) (•NH₂) or hydrocyanic acid (HCN).
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula of Loss | Description |
| 150 | [C₉H₁₄N₂]⁺ | - | Molecular Ion (Parent Peak) |
| 135 | [C₈H₁₁N₂]⁺ | •CH₃ | Loss of a methyl radical, likely the base peak due to the formation of a stable cation. |
| 134 | [C₉H₁₂N]⁺ | •NH₂ | Loss of an amino radical. |
| 123 | [C₈H₁₁N]⁺ | HCN | Loss of hydrocyanic acid from the [M-CH₃]⁺ ion. |
This table is predictive and based on common fragmentation patterns for this class of compounds. arizona.edulibretexts.org
X-ray Diffraction Studies
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By scattering a beam of X-rays off the ordered lattice of a crystalline solid, a unique diffraction pattern is produced that provides information about the crystal's structure.
Powder X-ray Diffraction for Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. It is highly effective for assessing the crystallinity of a material, identifying unknown crystalline substances, and determining the lattice parameters of a crystal system. researchgate.net
For this compound, a PXRD analysis would involve exposing a powdered sample to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ).
Crystallinity Assessment: If the compound is crystalline, the PXRD pattern will display a series of sharp, well-defined peaks, known as Bragg reflections. The position and intensity of these peaks are characteristic of the compound's specific crystal structure. researchgate.net Conversely, if the sample were amorphous, the pattern would show a broad, featureless halo instead of sharp peaks.
Phase Identification: The resulting diffractogram serves as a unique "fingerprint" for the crystalline solid. It can be compared to databases to identify the material or used in quality control to ensure phase purity.
Unit Cell Determination: The angular positions of the diffraction peaks can be used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) through a process called indexing. xray.cz These parameters provide fundamental information about the crystal lattice. researchgate.net
Although a specific PXRD pattern for this compound is not publicly available, the methodology remains a standard and essential tool for the solid-state characterization of this and other crystalline organic compounds.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While specific crystallographic data for this compound is not readily found in the surveyed literature, the analysis of a closely related isomer, 2,4,6-trimethylbenzene-1,3-diamine (diaminomesitylene), provides an excellent example of the detailed structural insights that can be obtained. iucr.org A study on this compound revealed its crystal structure and packing characteristics. iucr.org
In the crystal structure of 2,4,6-trimethylbenzene-1,3-diamine, the molecule is nearly planar. iucr.org The crystal packing is characterized by chains formed through N—H⋯N hydrogen bonds. iucr.org Furthermore, these chains are linked by C—H⋯π interactions, creating sheet-like structures. iucr.org Such detailed information on intermolecular forces is vital for understanding the material's bulk properties. The crystallographic analysis of other related mesitylene (B46885) derivatives has also been used to reveal how bulky substituents influence the molecular geometry, forcing specific conformations and affecting the conjugation of amine lone pairs with the aromatic ring. For this compound, an SCXRD analysis would similarly pinpoint the exact positions of the methyl and amine groups, quantify any steric-induced distortions from planarity, and detail the hydrogen-bonding networks and other intermolecular interactions that govern its solid-state structure.
Table 1: Representative Crystal and Refinement Data for an Isomer, 2,4,6-trimethylbenzene-1,3-diamine This table presents data for a related isomer to illustrate the output of an SCXRD experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₄N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.8543 (4) |
| b (Å) | 12.0151 (7) |
| c (Å) | 18.2313 (10) |
| V (ų) | 1720.00 (16) |
| Z | 8 |
| Radiation type | Mo Kα |
Data sourced from a study on diaminomesitylene, an isomer of the target compound. iucr.org
Specialized Spectroscopic Techniques
Corona Excited Supersonic Expansion (CESE) for Radical Studies
Corona Excited Supersonic Expansion (CESE) is a specialized spectroscopic technique used to generate and study transient species, such as molecular radicals, in the gas phase under collision-free conditions. nih.govscispace.comidpublications.org In this method, a precursor molecule, seeded in a large excess of an inert carrier gas like helium, is subjected to a corona discharge during its expansion from a high-pressure region into a vacuum. scispace.comidpublications.org The discharge provides the energy to break chemical bonds, creating radicals, while the subsequent supersonic expansion rapidly cools the internal degrees of freedom (rotational and vibrational) of the newly formed species to just a few Kelvin. umich.edu This dramatic cooling simplifies the resulting electronic spectra, minimizing spectral congestion and allowing for precise analysis of the radical's vibronic structure. umich.edu
The application of CESE has been instrumental in studying radicals of aromatic molecules structurally related to this compound. For instance, the vibronic emission spectra of isomeric xylyl and ethylbenzyl radicals have been successfully recorded and analyzed using this technique. nih.govscispace.comidpublications.org In a typical experiment, the visible fluorescence emitted from the jet-cooled radicals as they relax from an excited electronic state (D₁) to the ground electronic state (D₀) is collected and dispersed by a monochromator. acs.org
Analysis of the resulting spectrum allows for the accurate determination of the electronic transition energy (the D₁ → D₀ origin band) and the frequencies of the active vibrational modes in the radical's ground state. acs.org These experimental frequencies can be compared with values obtained from theoretical calculations, such as Density Functional Theory (DFT), to confirm the identity of the radical and to make definitive vibrational assignments. nih.gov For the this compound radical, CESE would be an ideal technique to probe its electronic structure and vibrational frequencies, providing fundamental data on this transient species.
Table 2: Illustrative Vibronic Band Assignments for the Related m-Xylyl Radical from CESE This table showcases typical data obtained from a CESE experiment on a related trimethylbenzene derivative radical.
| Wavenumber (cm⁻¹) | Displacement from Origin (cm⁻¹) | Assignment |
|---|---|---|
| 19,895 | 0 | Origin (0-0) |
| 19,480 | 415 | 6a¹ |
| 19,395 | 500 | 1¹ |
| 19,200 | 695 | 12¹ |
| 18,995 | 900 | 9a¹ |
Data adapted from the vibronic emission spectrum of the m-xylyl radical. scispace.com
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Analysis
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous molecular identification and detailed structural information by measuring the frequencies of rotational transitions. researchtrends.net The rotational spectrum of a molecule is directly determined by its moments of inertia, which are, in turn, a function of the precise three-dimensional arrangement and masses of its constituent atoms. researchtrends.net This exquisite sensitivity to the mass distribution makes MRR an exceptionally powerful tool for the analysis of isotopic species (isotopologues), where an atom is replaced by one of its isotopes (e.g., ¹²C by ¹³C, or ¹H by ²H).
The substitution of an isotope at a specific atomic position in this compound would cause a small but precisely measurable shift in the molecule's moments of inertia. This results in a unique rotational spectrum for each distinct isotopologue. Consequently, MRR can differentiate between various isotopologues within a single sample without the need for physical separation. researchtrends.net This capability is invaluable for compound-specific isotope analysis, which can reveal information about the synthetic pathways or origins of a chemical.
While no specific MRR studies on this compound have been identified in the literature surveyed, the principles of the technique are directly applicable. By comparing the experimental rotational spectrum with spectra predicted from quantum-chemical calculations, the structure of the primary isotopologue can be confirmed. The presence and relative abundance of heavier isotopologues (like those containing ¹³C or ¹⁵N at natural abundance) can be identified through their characteristic, albeit weaker, spectral signatures. This allows for a detailed mapping of the isotopic composition of the molecule.
Table 3: Conceptual Illustration of Isotopic Effects on Rotational Constants for this compound This table is a conceptual representation of how MRR spectroscopy can distinguish between different isotopologues of the target molecule.
| Isotopologue | Change in Mass Distribution | Expected Effect on Rotational Constants (A, B, C) |
|---|---|---|
| Parent (¹²C₉, ¹⁴N₂, ¹H₁₄) | Baseline | Reference values A₀, B₀, C₀ |
| ¹³C at C1 | Mass increase at position 1 | Measurable shift from reference values |
| ¹³C at C2 | Mass increase at position 2 | Different, distinct shift from reference values |
| ¹⁵N at N1 | Mass increase at amino group 1 | Unique shift pattern reflecting new mass distribution |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are a cornerstone for studying the intrinsic properties of molecules. For 2,3,5-Trimethylbenzene-1,4-diamine, these calculations can determine its stable geometric structure, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. scispace.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.
Molecular Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the configuration with the lowest possible energy. acs.orgmdpi.com For substituted p-phenylenediamines, DFT methods, such as those employing the B3LYP functional with a basis set like 6-311G*, are commonly used to obtain optimized geometries. doi.orgresearchgate.net The stability of these optimized structures is then typically confirmed by performing a vibrational analysis to ensure there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum on the potential energy surface. doi.org
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate the electronic structure, providing insights into the molecule's properties and reactivity. rflow.ai Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. For aromatic amines, the electron density is often localized on the benzene (B151609) ring and the nitrogen atoms of the amino groups, which are typically the primary sites for chemical reactions. researchgate.netresearchgate.net
| Parameter | Description | Typical Method/Basis Set | Relevance |
|---|---|---|---|
| Functional | Approximation to the exchange-correlation energy, a key component of DFT. | B3LYP, PBE0, M06-2X | Determines the accuracy of the energy and electronic property calculations. researchgate.netnih.gov |
| Basis Set | Set of mathematical functions used to build the molecular orbitals. | 6-31G*, 6-311++G(d,p), aug-cc-pVTZ | Defines the flexibility and accuracy of the orbital description; larger basis sets provide more accuracy at a higher computational cost. doi.orgresearchgate.netacs.org |
| Geometry Optimization | An iterative process to find the minimum energy structure. | Berny algorithm, Eigenvector following | Provides the most stable 3D structure of the molecule. mdpi.com |
| Vibrational Frequencies | Calculated to confirm the nature of the stationary point. | Analytical second derivatives | Real frequencies confirm a minimum energy structure; one imaginary frequency indicates a transition state. doi.org |
| Solvent Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) | Important for predicting properties and reaction pathways in solution. |
The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. Stationary points on the PES are crucial as they correspond to stable molecules (minima) and transition states (first-order saddle points) that connect reactants and products. researchgate.net
Characterizing these points is fundamental to understanding reaction mechanisms. The process involves:
Locating Stationary Points: Algorithms are used to search the PES for points where the gradient of the energy with respect to all atomic coordinates is zero.
Hessian Matrix Calculation: At these points, a Hessian matrix (a matrix of second derivatives of the energy) is calculated and diagonalized. researchgate.net
Identifying Minima and Transition States: The nature of the stationary point is determined by the eigenvalues of the Hessian matrix. If all eigenvalues are positive, the point is a minimum (a stable structure). If there is exactly one negative eigenvalue, the point is a first-order saddle point, corresponding to a transition state for a reaction. researchgate.net
For reactions involving diamines, such as H-abstraction or oxidation, identifying the transition states is key to understanding the reaction barriers. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the desired reactant and product minima on the PES. researchgate.net
Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to interpret experimental data or to identify unknown compounds. DFT methods can accurately compute parameters for infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. doi.orgbohrium.com
Vibrational Spectroscopy (IR/Raman): Theoretical vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These computed spectra can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as N-H stretching, C-N stretching, and aromatic ring deformations, to the observed peaks. bohrium.comresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can aid in the structural elucidation of this compound and its reaction products.
Reaction Pathway Elucidation and Kinetic Modeling
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, including mapping out entire reaction pathways and predicting their rates.
Elucidating the mechanism of a chemical reaction involves identifying all intermediate steps, including short-lived intermediates and transition states, that connect reactants to products. Computational methods can explore complex reaction networks that may be difficult to probe experimentally. researchgate.netresearchgate.net
For a compound like this compound, which can act as an antioxidant, a key reaction pathway is its interaction with radicals. doi.org Computational studies can map the PES for the reaction, for instance, the dehydrogenation process where hydrogen atoms are sequentially removed from the amine groups. researchgate.net These studies can reveal the most energetically favorable pathway, identify stable radical intermediates, and determine the structure of the final oxidation products, such as the corresponding quinonediimines. doi.orgresearchgate.net Modern automated methods can even discover complex reaction pathways with minimal human input, providing a comprehensive view of potential side reactions or degradation mechanisms. rsc.org
Once a reaction pathway and its associated transition states have been identified, Transition State Theory (TST) can be used to calculate the reaction rate coefficient (k). The rate coefficient quantifies the speed of a chemical reaction. The fundamental equation of TST relates the rate coefficient to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.
The Arrhenius equation provides a practical framework for describing the temperature dependence of the rate coefficient:
k = A e(-Ea/RT)
Where:
k is the rate coefficient.
A is the pre-exponential factor.
Ea is the activation energy.
R is the universal gas constant.
T is the absolute temperature.
Computational methods can calculate the activation energy (Ea) from the energy barrier on the PES. acs.org For more complex reactions, especially those under varying atmospheric pressures, more sophisticated models like Rice–Ramsperger–Kassel–Marcus (RRKM) theory and master equation calculations may be employed to determine pressure- and temperature-dependent rate coefficients. acs.orgcopernicus.org These calculations are vital for building accurate kinetic models that can predict the behavior of this compound in complex chemical environments, such as during polymer degradation or in atmospheric processes. researchgate.netcopernicus.org
| Concept | Description | Computational Approach |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated as the energy difference between the transition state and the reactants on the PES. acs.org |
| Rate Coefficient (k) | A measure of the rate of a reaction. | Calculated using Transition State Theory (TST) and the Arrhenius equation. libretexts.orgcentrallyon.org |
| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | For a first-order reaction, t₁/₂ = ln(2)/k. It can be derived from the calculated rate coefficient. libretexts.org |
| Reaction Order | The relationship between the concentration of reactants and the reaction rate. | Determined by comparing calculated rates at different concentrations or by analyzing the elementary steps of the computed mechanism. libretexts.org |
Modeling Intermolecular Interactions
Intermolecular interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, functional structures. For this compound, the primary amino groups are key players in forming these interactions, particularly through hydrogen bonding.
The two amino (-NH₂) groups on the benzene ring of this compound are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This dual capability allows the molecule to form extensive hydrogen-bonded networks in the solid state. Computational studies on analogous phenylenediamine and substituted benzene derivatives reveal that these interactions are highly directional and lead to predictable self-assembly patterns. google.com
Theoretical models, often employing Density Functional Theory (DFT), can predict the geometry and strength of these hydrogen bonds. In related crystalline solids of organic polyamines, N-H···N hydrogen bonds are prevalent, with typical N···N distances ranging from 2.32 Å to 2.64 Å. researchgate.net Each molecule can engage in multiple intermolecular hydrogen bonds, leading to the formation of robust architectures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. google.combldpharm.com
For instance, studies on flexible 1,3,5-trisubstituted benzene derivatives show that the planarity of the molecule dictates the dimensionality of the resulting network; planar conformations tend to form 2D sheets, while non-planar conformers favor 3D networks. google.com The presence of methyl groups on the this compound ring introduces steric factors that influence the orientation of the amino groups, which in turn affects the topology of the hydrogen-bonding network. Computational analysis helps elucidate these preferred arrangements and the resulting crystal packing.
Table 1: Illustrative Hydrogen Bond Parameters in Amine-Based Molecular Crystals This table presents typical hydrogen bond geometries found in related organic amine crystals, as specific experimental data for this compound is not available in the cited literature.
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
| Amine-Amine | N-H···N | 2.32 - 2.64 | ~150-170 | researchgate.net |
| Amine-Water | N-H···O | 2.60 - 2.90 | ~160-175 | researchgate.net |
| Amine-Water | O-H···N | 2.70 - 3.00 | ~165-178 | researchgate.net |
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. Aromatic diamines like this compound can function as guests, interacting with hosts such as cyclodextrins, calixarenes, or synthetic molecular cages. queensu.cathno.org Computational modeling is a powerful tool for investigating these recognition events.
Theoretical studies can predict the feasibility and strength of host-guest complexation. By performing molecular docking simulations, researchers can determine the most stable orientation of the guest within the host's cavity. Subsequent calculations can quantify the binding energy, which is governed by a combination of non-covalent interactions, including:
Hydrogen bonding between the guest's amino groups and polar sites on the host.
π-π stacking interactions between the guest's benzene ring and aromatic panels of the host.
For example, computational studies on phenylenediamine isomers binding within cucurbituril (B1219460) (CB nih.gov) hosts showed that the binding affinity is sensitive to the substitution pattern on the benzene ring. queensu.ca Although specific host-guest studies involving this compound are not prominent in the surveyed literature, these established computational methods would be instrumental in designing and evaluating potential host systems for its selective recognition. thno.org
Conformation Analysis and Stereochemical Aspects
Computational methods, particularly DFT geometry optimizations, are employed to explore the potential energy surface of the molecule and identify its most stable conformers. researchgate.net These calculations can determine key stereochemical parameters, such as the dihedral angles between the C-N bonds of the amino groups and the benzene ring. Steric hindrance between the adjacent methyl and amino groups likely forces these groups out of the plane of the aromatic ring.
X-ray crystallography of analogous substituted benzene compounds often reveals conformations that differ slightly from the computationally predicted lowest-energy gas-phase structure, highlighting the influence of crystal packing forces. nih.govresearchgate.net Theoretical models can help to deconvolute these effects by comparing the energy of an isolated molecule with that of a molecule within a simulated crystal lattice. Understanding the preferred conformations is essential for rationalizing crystal structures and predicting how the molecule will interact in different chemical environments. researchgate.net
Table 2: Representative Computational Data for Conformational Analysis of a Substituted Benzene Derivative This table is illustrative, showing the types of data generated from a DFT conformational analysis. The values are hypothetical for this compound, based on principles from studies of similar molecules.
| Parameter | Description | Calculated Value | Method |
| Dihedral Angle (C-C-N-H) | Torsion angle of the amino group at C1 | ± 35.0° | DFT/B3LYP |
| Dihedral Angle (C-C-N-H) | Torsion angle of the amino group at C4 | ± 40.0° | DFT/B3LYP |
| Energy Difference | Relative energy of conformers | 0 - 5 kcal/mol | DFT/B3LYP |
Environmental Fate and Degradation Studies
Biodegradation Pathways of Related Trimethylbenzene Derivatives
The biodegradation of aromatic hydrocarbons like trimethylbenzenes is a key process in their natural attenuation in contaminated environments. The number and position of the methyl groups on the benzene (B151609) ring significantly influence the rate and pathway of degradation.
Under aerobic conditions, the biodegradation of trimethylbenzene isomers is generally more rapid and complete compared to anaerobic degradation. The initial step in the aerobic catabolism of these compounds typically involves the oxidation of a methyl group or the aromatic ring by oxygenase enzymes. This initial attack leads to the formation of various intermediates, such as dimethylbenzoic acids or catechols, which are then funneled into central metabolic pathways like the Krebs cycle. researchgate.netacs.org
The biodegradability of different TMB isomers can vary. Studies have shown that the degree of substitution on the aromatic ring affects the rate of degradation, with less methylated compounds often being more readily degraded. epa.gov For instance, a comparative study on the biofiltration of toluene (B28343), xylene, and 1,2,4-trimethylbenzene (B165218) demonstrated a biodegradability scale of toluene > xylene > trimethylbenzene, with maximum conversions of 95%, 80%, and 70%, respectively. epa.gov
In the absence of oxygen, the biodegradation of trimethylbenzenes is significantly slower and depends on the availability of alternative electron acceptors. nih.gov The structural configuration of the TMB isomers plays a critical role in their susceptibility to anaerobic attack. nih.gov
Under denitrifying conditions, where nitrate (B79036) serves as the electron acceptor, several TMB isomers have been shown to biodegrade. Studies have demonstrated the continuous and complete biodegradation of 1,3,5-TMB and 1,2,4-TMB, independent of temperature (between 10–20 °C) and residence time. nih.govprovectusenvironmental.comnih.govnih.gov In contrast, the degradation of 1,2,3-TMB is often slower, exhibiting longer lag phases and a strong dependence on temperature and residence time. nih.govprovectusenvironmental.comnih.govnih.gov
One study using a microbial culture enriched from a diesel fuel-contaminated aquifer found that it could grow on 1,3,5-TMB and 1,2,4-TMB under N₂O-reducing conditions (a proxy for denitrifying conditions), but did not degrade 1,2,3-TMB. europa.eu The oxidation of 1,3,5-TMB to CO₂ was coupled to biomass production. europa.eu Another study observed that in microcosms under denitrifying conditions, 1,2,4-TMB and 1,3,5-TMB were completely eliminated within 40 days, while only 22% of 1,2,3-TMB was degraded in the same period. umweltbundesamt.de
Table 1: Biodegradation of Trimethylbenzene Isomers under Denitrifying Conditions
| Trimethylbenzene Isomer | Degradation Extent | Conditions | First-Order Biodegradation Rate Constant (d⁻¹) | Reference |
|---|---|---|---|---|
| 1,3,5-TMB | Continuous and complete | Microcosms and 1D-column experiments (10–20 °C) | 0.05 to 0.21 | nih.govprovectusenvironmental.comnih.govnih.gov |
| 1,2,4-TMB | Continuous and complete | Microcosms and 1D-column experiments (10–20 °C) | 0.05 to 0.21 | nih.govprovectusenvironmental.comnih.govnih.gov |
| 1,2,3-TMB | Partial and not continuous; dependent on temperature and residence time | Microcosms and 1D-column experiments | 0.01 to 0.11 | nih.govprovectusenvironmental.comnih.govnih.gov |
| 1,3,5-TMB | ~27% degradation after 204 days | Laboratory microcosms | Not reported | wikipedia.org |
| 1,2,4-TMB | ~24% degradation after 204 days | Laboratory microcosms | Not reported | wikipedia.org |
| 1,2,3-TMB | ~16% degradation after 204 days | Laboratory microcosms | Not reported | wikipedia.org |
Under sulfate-reducing conditions, temperature appears to be a critical factor for the biodegradation of TMB isomers. nih.govprovectusenvironmental.comnih.govnih.gov At higher temperatures (e.g., 20°C), all TMB isomers have been observed to undergo continuous and complete degradation. nih.govprovectusenvironmental.comnih.govnih.gov However, at lower temperatures (e.g., 10°C), degradation may not be observed. nih.govprovectusenvironmental.comnih.govnih.gov
Some studies have reported that TMB isomers are recalcitrant under sulfate-reducing conditions. wikipedia.org This highlights the site-specific nature of anaerobic biodegradation and the influence of the microbial community present. There is evidence for the biodegradation of 1,2,4-TMB and 1,3,5-TMB under these conditions from various studies, but evidence for 1,2,3-TMB degradation is less common. nih.gov The structural difficulty of destabilizing the aromatic ring of 1,2,3-TMB due to its vicinal methyl groups is thought to contribute to its recalcitrance. nih.gov
Significant biodegradation of TMB isomers has been observed under iron-reducing conditions. wikipedia.org In one study, after a period of incubation, 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB were degraded by 44%, 47%, and 24% of their initial concentrations, respectively. wikipedia.org The first-order biodegradation rate constants were calculated to be 0.003, 0.006, and 0.013 d⁻¹ for 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB, respectively. wikipedia.org This indicates that under iron-reducing conditions, TMB biodegradation can be a significant attenuation process. wikipedia.org
Table 2: Anaerobic Biodegradation of Trimethylbenzene Isomers under Sulfate- and Iron-Reducing Conditions
| Condition | Trimethylbenzene Isomer | Degradation Extent / Rate | Key Factors | Reference |
|---|---|---|---|---|
| Sulfate-Reducing | 1,3,5-TMB | Continuous and complete at 20°C | Temperature dependent; no degradation at 10°C | nih.govprovectusenvironmental.comnih.govnih.gov |
| 1,2,4-TMB | Continuous and complete at 20°C | |||
| 1,2,3-TMB | Continuous and complete at 20°C | |||
| Iron-Reducing | 1,3,5-TMB | 44% degradation; rate constant: 0.003 d⁻¹ | Significant degradation observed | wikipedia.org |
| 1,2,4-TMB | 47% degradation; rate constant: 0.006 d⁻¹ | |||
| 1,2,3-TMB | 24% degradation; rate constant: 0.013 d⁻¹ |
Anaerobic Biodegradation under Specific Conditions
Chemical Degradation in Environmental Matrices
In addition to biodegradation, chemical degradation processes can contribute to the transformation of trimethylbenzenes in the environment. In the atmosphere, the primary degradation pathway for TMBs is through reaction with hydroxyl (OH) radicals. acs.org This photo-oxidation process can be influenced by the presence of nitrogen oxides (NOx). sigmaaldrich.com
The atmospheric degradation of 1,3,5-trimethylbenzene has been studied in environmental chambers. sigmaaldrich.com The results indicate that the Master Chemical Mechanism (MCM), a model for atmospheric chemistry, provides a consistent description of the photo-oxidation of TMB/NOx mixtures. sigmaaldrich.com However, the model's accuracy can decrease with lower VOC-NOx ratios and higher precursor concentrations. sigmaaldrich.com The presence of nitrous acid (HONO) can significantly enhance the reactivity of the system by providing an additional source of OH radicals. sigmaaldrich.com
In aquatic environments, while microbial degradation is the primary fate process, abiotic degradation can also occur, although it is generally slower. The specific chemical degradation pathways of 2,3,5-Trimethylbenzene-1,4-diamine in soil and water are not well-documented. However, as an aromatic amine, it may be susceptible to oxidation and polymerization reactions, potentially leading to the formation of more complex and persistent products.
OH-Initiated Degradation Kinetics
The reaction with hydroxyl (OH) radicals is a primary degradation pathway for many organic compounds in the atmosphere. For aromatic amines like this compound, this process is particularly significant. The rate of this reaction determines the atmospheric lifetime of the compound.
Studies on similar aromatic compounds, such as 1,3,5-trimethylbenzene (TMB), provide insights into these kinetics. The rate constant for the reaction of OH radicals with TMB has been a subject of various atmospheric chamber studies. For instance, in relative rate experiments, the decay of a target compound is measured relative to a reference compound with a well-known OH reaction rate constant. acs.orgwhiterose.ac.uk In one such study, the rate constant for the reaction of OH with 2-aminoethanol was determined relative to 1,3,5-trimethylbenzene. acs.org
The general mechanism involves the addition of an OH radical to the aromatic ring or abstraction of a hydrogen atom from a substituent group. For this compound, the presence of both methyl and amine groups provides multiple sites for OH radical attack, likely leading to a complex series of reaction products. The kinetics of the reaction between ethylenediamine (B42938) and OH radicals were determined to be kOH = (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 308 ± 3 K, illustrating the high reactivity of amino groups with OH radicals. acs.org Similarly, the rate coefficient for the reaction of piperazine (B1678402) with OH radicals was found to be (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 ± 2 K. researchgate.net These findings suggest that the diamine functional groups in this compound would contribute significantly to its reactivity with atmospheric OH radicals.
Interactive Table: OH Radical Reaction Rate Constants for Structurally Related Compounds
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| Ethylenediamine | (2.8 ± 0.8) x 10⁻¹⁰ | 308 ± 3 | acs.org |
| Piperazine | (2.8 ± 0.6) x 10⁻¹⁰ | 307 ± 2 | researchgate.net |
| 2-Aminoethanol | (9.2 ± 1.1) x 10⁻¹¹ | Not Specified | acs.org |
Photochemical Oxidation Processes
Photochemical oxidation, initiated by sunlight, is a major driver of the transformation of organic compounds in the atmosphere. For aromatic compounds, this often involves reactions with OH radicals, ozone (O₃), and nitrate radicals (NO₃).
The photo-oxidation of 1,3,5-trimethylbenzene (TMB) has been studied extensively and serves as a model for the atmospheric degradation of substituted benzenes. copernicus.orgresearchgate.net These studies show that OH-initiated oxidation leads to the formation of highly oxygenated organic molecules (HOMs). copernicus.org The process can lead to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.orgresearchgate.net
In the case of this compound, the presence of amino groups is expected to enhance its reactivity and influence the product distribution. The amino groups can be oxidized, leading to the formation of nitrogen-containing products. For example, the photo-oxidation of piperazine, another diamine, results in both C-H and N-H abstraction, leading to products like 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine. researchgate.net The presence of NOx can significantly affect the product distribution, often suppressing the formation of HOMs and leading to the production of organonitrates. copernicus.org The oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone is an example of an industrial oxidation process that highlights the transformation of a substituted phenol (B47542) to a quinone structure, a plausible reaction pathway for related aromatic amines under environmental oxidative stress. rsc.org
Factors Influencing Degradation Rates
The rate at which this compound degrades in the environment is not constant but is influenced by a variety of environmental factors.
Temperature and Residence Time Effects
Temperature plays a crucial role in the kinetics of chemical reactions, including degradation processes. Higher temperatures generally increase reaction rates. Studies on the anaerobic biodegradation of trimethylbenzene (TMB) isomers have shown a strong dependence on temperature. researchgate.net For instance, the complete biodegradation of TMB isomers under sulfate-reducing conditions was observed at 20°C, but no degradation occurred at 10°C. researchgate.net Similarly, the catalytic transformation of TMB over zeolites was studied over a temperature range of 300-400°C, indicating the importance of temperature in industrial chemical processes. acs.org
Residence time, the duration a compound remains in a specific environment or reactor, also significantly impacts the extent of its degradation. In laboratory column experiments simulating groundwater conditions, the biodegradation of TMB isomers was influenced by the residence time. researchgate.net In continuous-flow microreactors, optimizing residence time is key to achieving high conversion rates; for example, the oxidation of 2,3,6-trimethylphenol was reduced from hours to seconds by controlling the residence time. rsc.org
Interactive Table: Influence of Temperature on TMB Isomer Biodegradation
| Condition | Temperature (°C) | Observation | Reference |
| Denitrifying | 10-20 | Continuous and complete degradation of 1,3,5-TMB and 1,2,4-TMB | researchgate.net |
| Sulfate-reducing | 20 | Continuous and complete degradation of all TMB isomers | researchgate.net |
| Sulfate-reducing | 10 | No degradation observed | researchgate.net |
Impact of Microbial Communities
Microbial communities are fundamental to the biodegradation of organic compounds in soil and water. The composition and metabolic capabilities of these communities determine whether a compound will be degraded and at what rate.
Microbial cultures enriched from contaminated sites have demonstrated the ability to degrade isomers of trimethylbenzene under anaerobic conditions. provectusenvironmental.comnih.govnih.gov For example, a culture from a diesel fuel-contaminated aquifer could grow on 1,3,5-TMB and 1,2,4-TMB under N₂O-reducing conditions. provectusenvironmental.comnih.gov The presence of specific microbial groups, such as Geobacteraceae, has been strongly correlated with the anaerobic degradation of aromatic hydrocarbons like benzene in contaminated aquifers. nih.gov The metabolic versatility of various bacterial phyla, including Proteobacteria, Firmicutes, and Bacteroidetes, allows them to play significant roles in the biogeochemical cycling of elements and the degradation of contaminants. mdpi.com The response of these microbial communities to hydrocarbon exposure is often species-specific and depends on the initial community structure and environmental conditions. tos.org
The degradation of aromatic hydrocarbons can be initiated by different enzymatic reactions depending on the microbial species and the presence or absence of oxygen. Under anaerobic conditions, the activation of the aromatic ring is a key step, which can differ based on the arrangement of the methyl groups on the benzene ring. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings on 2,3,5-Trimethylbenzene-1,4-diamine
Research on this compound and its isomers has established its role as a valuable chemical intermediate, particularly in the synthesis of specialized polymers. The fundamental structure, featuring a benzene (B151609) ring substituted with two amine groups and three methyl groups, provides a unique combination of rigidity and reactivity.
A key application area for related trimethyl-substituted diamines is in the creation of high-performance polyimides. For instance, a study on the synthesis of polyimides for gas separation applications utilized 2,4,6-trimethylbenzene-1,3-diamine, an isomer of the subject compound. kaust.edu.sa In this research, the diamine was reacted with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to produce a polyimide (6FDA-TrMPD). kaust.edu.sa This polymer served as a benchmark to evaluate the properties of a functionally modified version containing a sulfonic acid group, which demonstrated enhanced CO2/CH4 selectivity, a crucial feature for natural gas sweetening. kaust.edu.sa This highlights the utility of the trimethylbenzene diamine backbone in creating polymers with precisely tuned properties for advanced industrial processes.
While specific, extensive studies on this compound itself are not widely documented in the provided literature, its basic chemical properties are well-defined. These properties are essential for its use in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4734-73-0 biosynth.comechemi.com |
| Molecular Formula | C₉H₁₄N₂ biosynth.comechemi.com |
| Molecular Weight | 150.22 g/mol biosynth.comechemi.com |
| Synonyms | 2,3,5-Trimethyl-p-phenylenediamine echemi.com |
These fundamental characteristics underpin its reactivity and potential incorporation into more complex molecular structures.
Emerging Research Avenues in Diamine Chemistry
The broader field of diamine chemistry is experiencing significant innovation, driven by the demand for advanced materials with superior performance and sustainability. Aromatic diamines are recognized as critical building blocks for high-temperature polymers such as polyimides and polyamides, which are indispensable in the aerospace and electronics industries. patsnap.com
Current research is focused on several key avenues:
Novel Monomer Synthesis: Scientists are designing and synthesizing new aromatic diamines to overcome the traditional trade-off between thermal resistance and processability in polymers. consensus.appresearchgate.net Strategies include incorporating flexible ether linkages, bulky side groups, or fluorinated moieties to enhance solubility and modify thermal and dielectric properties. researchgate.netbohrium.comchemmethod.com The introduction of thermo-polymerizable groups is another approach to create new structural materials through post-polymerization. consensus.appresearchgate.net
Bio-Based Diamines: A major trend is the shift toward sustainability through the development of diamines from renewable resources. nih.govbio4matpro.de Research into the biosynthesis of diamines using engineered microorganisms is gaining traction, aiming to produce bio-based polyamides (bio-nylons) and other plastics. nih.govbohrium.com This addresses environmental concerns associated with petroleum-based production methods and aligns with the growing demand for eco-friendly materials. nih.govspecialchem.com
Advanced Functional Applications: The application of diamines and their derivatives is expanding beyond structural polymers. They are being explored for use in:
Electronics: As precursors for polyimides with low dielectric constants, which are essential for improving the speed and efficiency of semiconductor devices. patsnap.comspecialchem.com
Catalysis: As components in the synthesis of catalysts for various organic reactions. nih.govresearchgate.net
Specialty Chemicals: For the synthesis of quinoxalines and carbamates, which are important in pharmaceuticals and other areas of chemical synthesis. researchgate.net
Energy and Environmental Science: Polymers derived from diamines are being investigated for use in gas separation membranes, sensors, and energy conversion devices. kaust.edu.saresearchgate.net
Potential for Further Exploration in Advanced Chemical Synthesis and Materials Science
The unique structure of this compound presents considerable potential for further exploration in advanced chemical synthesis and materials science. Building on the trends in diamine chemistry, this compound can serve as a foundational molecule for developing next-generation materials.
Future research could focus on leveraging its trimethyl-substituted aromatic core. The methyl groups can influence the final properties of a polymer by affecting chain packing, solubility, and thermal stability. This makes this compound a promising candidate as a monomer for creating novel polyamides, polyimides, and polyurethanes. chemmethod.comgoogle.com
The potential for functionalization is a significant area for exploration. Following the example of related sulfonated diamines used in gas separation membranes kaust.edu.sa, this compound could be chemically modified to introduce specific functional groups. This would allow for the creation of polymers with tailored properties, such as enhanced chemical resistance, specific catalytic activity, or unique optoelectronic characteristics for use in sensors or other devices. patsnap.comresearchgate.net
Furthermore, its role as a building block in asymmetric synthesis could be investigated. Chiral diamines are valuable in producing enantiomerically pure compounds, and developing synthetic routes involving this compound could open new pathways in pharmaceutical and fine chemical manufacturing. acs.org As the demand for high-performance, functional, and sustainable materials grows, a deeper investigation into the synthetic versatility and application potential of this compound is a promising frontier in materials science. patsnap.com
Q & A
Q. How can by-products be minimized during functionalization?
- Use protecting groups (e.g., Boc for amines) during alkylation. Monitor reactions via TLC (silica gel, hexane/ethyl acetate eluent) and employ scavengers (molecular sieves) to absorb excess reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
